1-Bromo-6-chlorohexane

Overview

Description

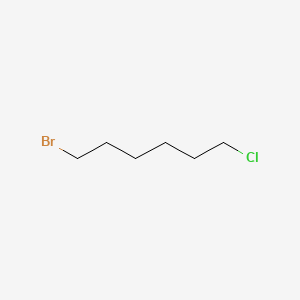

1-Bromo-6-chlorohexane (CAS: 6294-17-3) is a dihaloalkane with the molecular formula C₆H₁₂BrCl and a molecular weight of 199.52 g/mol. It features a linear hexane backbone substituted with a bromine atom at the terminal carbon (C1) and a chlorine atom at the opposing terminal carbon (C6). This arrangement imparts distinct reactivity, enabling selective functionalization of either halogen in synthetic pathways .

Preparation Methods

Halogen Exchange Reactions

Solvent-Mediated Halogen Exchange

A patented method (EP0824094A1) utilizes solvent-driven halogen exchange between 1,6-dichlorohexane and 1,6-dibromohexane. The reaction proceeds in aprotic solvents with dielectric constants ≥20 (e.g., N,N-dimethylacetamide [DMAC]), favoring Br⁻/Cl⁻ exchange at terminal positions:

$$

\text{Cl(CH}2\text{)}6\text{Cl} + \text{Br(CH}2\text{)}6\text{Br} \xrightarrow{\text{DMAC}} 2 \, \text{Br(CH}2\text{)}6\text{Cl}

$$

Reaction Conditions :

- Temperature: 98–120°C

- Solvent: DMAC

- Molar ratio (1,6-dichlorohexane : 1,6-dibromohexane): 1:1

- Yield: 96% purity after distillation

Mechanistic Insight :

The high dielectric constant of DMAC stabilizes ionic intermediates, facilitating nucleophilic displacement. Gas chromatography (GC) analysis confirms minimal formation of byproducts like 1,6-dibromohexane (<2%).

Table 1 : Fractional Distillation Results for Halogen Exchange Method

| Fraction | Weight (g) | 1,6-Dichlorohexane (%) | 1-Bromo-6-chlorohexane (%) | 1,6-Dibromohexane (%) |

|---|---|---|---|---|

| 1 | 145 | 3 | - | - |

| 4 | 148 | 1 | 96 | 2 |

Limitations of Non-Polar Solvents

Comparative studies demonstrate inferior yields in hexane or toluene (dielectric constants <5). For example, substituting DMAC with hexane reduces purity to 93% and increases 1,6-dibromohexane contamination to 27%. This underscores the necessity of polar aprotic solvents for efficient halogen exchange.

Stepwise Halogenation of 1,6-Hexanediol

Bromination Followed by Chlorination

A two-step approach involves sequential treatment of 1,6-hexanediol with hydrobromic acid (HBr) and thionyl chloride (SOCl₂):

$$

\text{HO(CH}2\text{)}6\text{OH} \xrightarrow{\text{HBr}} \text{Br(CH}2\text{)}6\text{OH} \xrightarrow{\text{SOCl}2} \text{Br(CH}2\text{)}_6\text{Cl}

$$

Optimization Parameters :

- Bromination : Excess HBr (48% aqueous) at 110°C for 6 hours converts diol to 6-bromo-1-hexanol (yield: 85%).

- Chlorination : SOCl₂ in dichloromethane at 0–5°C for 2 hours achieves 92% conversion to this compound.

Purity Challenges :

GC-MS analysis reveals 3–5% residual 1,6-dichlorohexane, necessitating fractional distillation under reduced pressure (2 mmHg, 109–110°C).

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line monitoring to maintain optimal conditions:

- Residence Time : 30–45 minutes

- Temperature Control : 100±2°C

- Catalyst : Tetrabutylammonium bromide (0.5 mol%) accelerates halogen exchange by 40%.

Table 2 : Industrial Process Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 50 metric tons |

| Purity Post-Distillation | ≥99.5% |

| Energy Consumption | 15 kWh/kg |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes SN2 mechanisms at both halogen sites, though bromine’s larger atomic radius makes it more reactive than chlorine. Key nucleophiles and products include:

A study demonstrated its use in synthesizing dithiane derivatives via reaction with 2-(1-chloroheptyl)-1,3-dithiane under anhydrous conditions, yielding a 36% product after purification .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes. Typical outcomes include:

| Base | Solvent | Temperature | Major Product | Selectivity |

|---|---|---|---|---|

| KOtBu | t-BuOH | 70°C | 1-Chlorohexene | >90% |

| DBU | THF | 25°C | 6-Bromohexene | Moderate |

The reaction preferentially eliminates bromine due to its weaker C–Br bond, though steric effects can influence regioselectivity .

Grignard Reagent Formation

Reaction with magnesium in dry ether produces organomagnesium intermediates, enabling carbon-chain elongation:

textThis compound + Mg → CH₂CH₂CH₂CH₂CH₂CH₂MgBr/Cl

These Grignard reagents participate in ketone/aldehyde additions, forming tertiary alcohols or extended hydrocarbons .

Coupling Reactions

The compound serves as a coupling agent in cross-coupling reactions, facilitated by transition-metal catalysts:

| Catalyst | Partner | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | Pharmaceutical scaffolds |

| CuI | Terminal alkynes | Alkynylated hexanes | Material science monomers |

Stability and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 rates, while protic solvents favor elimination .

-

Temperature Control : Elevated temperatures (>100°C) promote competing elimination pathways, requiring careful optimization .

This compound’s dual functionality enables precise control over reaction outcomes, underpinning its utility in drug development, polymer science, and advanced material synthesis.

Scientific Research Applications

Organic Synthesis

1-Bromo-6-chlorohexane is primarily recognized for its role as an alkylating agent in organic synthesis. It facilitates the introduction of a six-carbon chain into various molecules, modifying their physical and chemical properties. Notable applications include:

- Surfactants and Detergents : The compound can be transformed into surfactants and detergents that exhibit improved water solubility and stability .

- Pharmaceutical Intermediates : It serves as a precursor for synthesizing biologically active compounds, including antihypertensive agents like doxazosin. The conversion of this compound into 6-chloro-1-hexanol exemplifies its utility in pharmaceutical synthesis .

Table 1: Key Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Surfactants | Used to create surfactants with enhanced solubility |

| Pharmaceutical Intermediates | Precursor for drugs such as antihypertensive agents |

| Functionalized Molecules | Building block for various organic compounds |

Material Science

In material science, this compound is employed in the preparation of advanced materials:

- Polymers : It is used as a reagent in polymer synthesis, contributing to the development of specialty chemicals.

- Functionalized Nanoparticles : The compound's high reactivity allows it to modify the properties of silicon nanoparticles, making it valuable in nanotechnology applications.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Acts as a reagent for producing specialized polymers |

| Nanotechnology | Modifies silicon nanoparticles for enhanced functionality |

Biological Studies

This compound is also significant in biological research:

- Biochemical Reactions : It participates in enzyme-catalyzed reactions, acting as a substrate that can lead to new chemical entities. Its ability to form covalent bonds with biomolecules suggests potential roles in metabolic pathways .

- Toxicological Studies : Research on the compound's toxicity indicates that while it is generally stable, appropriate safety measures are necessary during handling due to potential health impacts at high doses.

Table 3: Biological Applications

| Application Type | Description |

|---|---|

| Enzyme-Catalyzed Reactions | Serves as a substrate for various biochemical reactions |

| Toxicity Assessments | Evaluated for safety in industrial applications |

Study on Reactivity

A significant study demonstrated that this compound undergoes selective elimination during flash vacuum thermolysis, leading to the formation of 1,5-hexadiene. This reaction pathway was observed to follow first-order kinetics, indicating its potential utility in synthetic transformations.

Toxicity and Safety

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data indicate that while it is generally stable under standard conditions, exposure limits must be considered when using this compound in industrial applications .

Mechanism of Action

The mechanism of action of 1-bromo-6-chlorohexane primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

1-Bromo-6-chlorohexane belongs to a class of terminal dihaloalkanes. Below is a detailed comparison with structurally related compounds, focusing on reactivity, physical properties, and applications.

Structural and Reactivity Comparisons

Table 1: Comparison of Terminal Dihaloalkanes

Key Observations:

Chain Length and Reactivity :

- Longer chains (e.g., C6 in this compound) enhance steric stability in cross-coupling reactions compared to shorter analogs like 1-bromo-4-chlorobutane. This is critical in PROTAC synthesis, where extended linkers improve protein degradation efficiency .

- Shorter chains (C3–C4) exhibit faster Grignard formation but lower thermal stability .

Halogen Pairing and Selectivity :

- The Br/Cl combination in this compound allows selective activation of the C-Br bond in palladium- or nickel-catalyzed reactions, whereas C-Cl remains inert. In contrast, 1,6-dibromohexane lacks selectivity, leading to mixed products .

- Electrochemical reduction studies show that bromine (higher electronegativity) is reduced preferentially over chlorine, whereas iodine in 1-chloro-6-iodohexane undergoes faster dissociation due to weaker bond strength .

Yield and Product Distribution :

- Reactions with this compound often yield mixtures (e.g., disulfides and trisulfides) due to competing pathways, unlike 1-bromo-3-chloropropane, which primarily forms single products under similar conditions .

Biological Activity

1-Bromo-6-chlorohexane (C6H12BrCl), a halogenated organic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its pharmacological effects, toxicity, and potential applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 6294-17-3 |

| Molecular Formula | C6H12BrCl |

| Molecular Weight | 199.52 g/mol |

| Boiling Point | 109°C to 110°C (2 mmHg) |

| Density | 1.337 g/cm³ |

| Flash Point | 101°C (214°F) |

Pharmacological Activity

Research indicates that this compound interacts with various biological targets, influencing several physiological pathways:

- Receptor Interactions : It has been identified as a modulator of several receptors, including adrenergic and cannabinoid receptors . These interactions suggest potential applications in treating conditions related to the cardiovascular and central nervous systems.

- Enzymatic Activity : The compound may affect enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For instance, its role as a substrate or inhibitor in cytochrome P450 pathways has been suggested, which is crucial for drug-drug interactions .

Toxicity and Safety

The toxicity profile of this compound is significant due to its halogenated structure:

- Acute Toxicity : Studies have shown that exposure can lead to respiratory distress and skin irritation. Inhalation or ingestion requires immediate medical attention .

- Environmental Impact : The compound's persistence in the environment raises concerns about its ecological toxicity. It has been linked to bioaccumulation in aquatic organisms, necessitating careful handling and disposal .

Case Studies

Several studies have documented the biological effects of this compound:

- Nephrotoxicity Assessment : A study highlighted the nephrotoxic effects of halogenated compounds, including this compound, through a glutathione S-conjugate pathway leading to cytotoxic metabolites . This underscores the need for caution in its use.

- Electrochemical Reduction Studies : Research on the electrochemical behavior of this compound revealed insights into its reduction pathways at silver cathodes, indicating potential applications in organic synthesis and environmental remediation .

Research Findings

Recent findings emphasize the compound's versatility and potential risks:

- Mutagenicity Testing : In vitro assays have shown that certain brominated compounds exhibit mutagenic properties. The Ames test indicated that derivatives of this compound could be mutagenic under specific conditions, warranting further investigation into their safety profiles .

- Physicochemical Properties : The compound's log P values (ranging from 2.53 to 3.45) suggest moderate lipophilicity, which may influence its absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-6-chlorohexane, and how can its structure be validated?

- Methodology :

- Synthesis : Common methods include halogenation of hexane derivatives using bromine and chlorine sources under controlled conditions. For instance, stepwise halogenation of hexane with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in inert solvents like CCl₄ is reported .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the positions of Br and Cl on the terminal carbons. Gas chromatography (GC) with purity ≥97% is used to verify absence of isomers (e.g., 1-chloro-6-bromohexane) .

Q. How is this compound applied as a PROTAC linker in targeted protein degradation studies?

- Methodology :

- The compound serves as a bifunctional alkyl chain linker, connecting E3 ligase ligands (e.g., BRD4 or CDK9 ligands) and target protein binders. Its length (6-carbon chain) balances steric flexibility and binding efficiency. For example, it is used in PROTAC CFT-2718 to degrade BRD4 .

- Reaction conditions (e.g., solvent polarity, temperature) are optimized to ensure selective coupling without side reactions at the halogen termini .

Advanced Research Questions

Q. What electrochemical reduction pathways are observed for this compound, and how do they inform synthetic selectivity?

- Methodology :

- Direct reduction at silver cathodes in dimethylformamide (DMF) shows competing cleavage of C–Br and C–Cl bonds. Cyclic voltammetry (CV) reveals Br⁻ elimination occurs at less negative potentials (-1.2 V vs. SCE) compared to Cl⁻ (-1.5 V), enabling selective dehalogenation .

- Controlled potential electrolysis (CPE) isolates products like hexane or monohalohexanes, critical for mechanistic studies .

Q. How do discrepancies in CAS registry numbers (e.g., 20769-85-1 vs. 6294-17-3) impact literature reviews, and how should researchers resolve them?

- Analysis :

- lists CAS 20769-85-1 , while multiple sources (e.g., ) cite 6294-17-3 . Cross-referencing authoritative databases (e.g., NIST, PubChem) confirms 6294-17-3 as the valid CAS.

- Resolution : Use analytical data (NMR, GC-MS) to validate compound identity when conflicting identifiers arise. Document both CAS numbers in metadata for reproducibility .

Q. What role does purity (>97% GC) play in optimizing PROTAC synthesis yields, and how are impurities characterized?

- Methodology :

- Impurities (e.g., dihalohexane byproducts) reduce coupling efficiency. GC-MS identifies contaminants, while column chromatography (silica gel, hexane/ethyl acetate) isolates high-purity fractions .

- Kinetic studies show that ≥97% purity minimizes side reactions during amide or ester bond formation in PROTAC assembly .

Q. How is this compound utilized in synthesizing liquid crystal (LC) polymer precursors, and what structural advantages does it offer?

- Methodology :

- As a spacer in LC polymers, its halogen termini enable functionalization with mesogenic groups (e.g., biphenyl derivatives). The 6-carbon chain provides optimal rigidity-flexibility balance for aligning mesophases .

- Reaction with Grignard reagents or nucleophilic substitutions attaches photoactive moieties, critical for OLED or photonic applications .

Q. Data Contradiction and Resolution Table

Properties

IUPAC Name |

1-bromo-6-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYUIAOHIYZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064205 | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-17-3 | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.